REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([C:12]([OH:14])=O)[C:5]2[C:11]=1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2.C(C1N2C(C=CC=C2)=C(C(OCC)=O)C=1)(=O)C.C(Cl)(=O)C([Cl:35])=O>ClCCl>[CH3:1][C:2]1[CH:3]=[C:4]([C:12]([Cl:35])=[O:14])[C:5]2[C:11]=1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C2=CC=CC=CC12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC(=C2C=CC=CN12)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C2=CC=CC=CC12)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |